

physical and chemical properties of Di-Syston

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disulfoton*

Cat. No.: *B1670778*

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of Di-Syston
(Disulfoton)

Introduction

Di-Syston, the common trade name for the chemical **Disulfoton**, is an organophosphate insecticide and acaricide.^[1] It functions as a systemic pesticide, meaning it is absorbed by the plant's roots and translocated throughout the plant, providing protection against sucking insects.^{[2][3]} In its pure form, **Disulfoton** is a colorless, oily liquid, though technical-grade products often appear as a dark, yellowish liquid with a characteristic sulfurous odor.^{[4][5]} This guide provides a detailed overview of the physical and chemical properties of Di-Syston, its mechanism of action, and relevant analytical methodologies for its characterization.

Chemical Identification

The following table summarizes the key chemical identifiers for Di-Syston.

Identifier	Value
IUPAC Name	O,O'-Diethyl S-[2-(ethylsulfanyl)ethyl] phosphorodithioate[4]
Common Name	Disulfoton[1]
Trade Names	Di-Syston, Disystox, Thiodemeton, Solvirex, Frumin AL[4][5]
CAS Number	298-04-4[1][4]
Chemical Formula	C ₈ H ₁₉ O ₂ PS ₃ [1][4]
Molecular Weight	274.40 g/mol [4][5]
SMILES	S=P(OCC)(SCCSCC)OCC[4]
InChI Key	DOFZAZXDOSGAJZ-UHFFFAOYSA-N[4]

Physical Properties

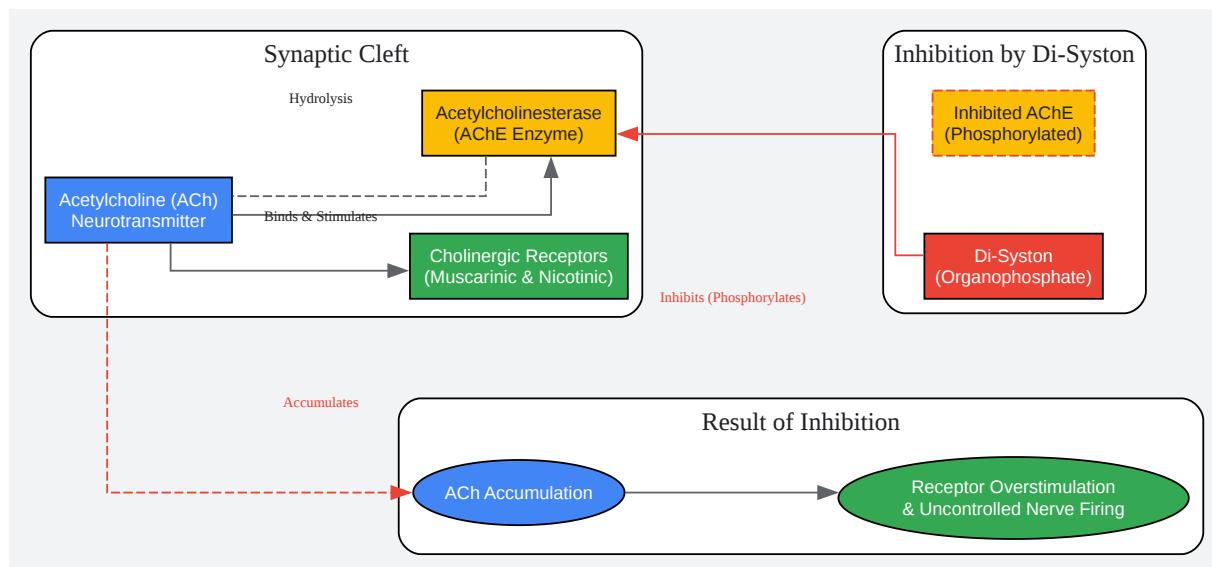
The physical characteristics of Di-Syston are detailed in the table below. These properties are essential for understanding its environmental fate, handling, and formulation.

Property	Value
Appearance	Oily, colorless to yellow liquid.[1][4] Technical product is a dark, yellowish liquid.[5]
Odor	Characteristic sulfurous odor.[1][4][5]
Physical State	Liquid[1]
Density	1.14 g/mL (or 1.144 g/cm ³) at 20°C[1][4][5]
Melting Point	-25.0 °C[1]
Boiling Point	108 °C at 0.01 mm Hg; 128 °C at 1.0 mm Hg[1]
Vapor Pressure	0.0002 mmHg at 20°C[4]
Solubility in Water	25 mg/L (0.0025%) at 20°C[1]
Solubility in Organic Solvents	Readily soluble in most organic solvents.[1]

Chemical Properties

Stability and Reactivity

Di-Syston is stable under recommended storage conditions.[6] However, it is subject to decomposition under certain conditions. Exposure to moisture and sustained temperatures above 37.8 °C (100 °F) should be avoided.[6] The compound is incompatible with strong oxidizing agents and bases.[6]


Decomposition

Thermal decomposition of Di-Syston can lead to the release of toxic gases and vapors, including sulfur oxides and carbon monoxide.[6] In the environment, it undergoes metabolic oxidation to form sulfones and sulfoxides.[4]

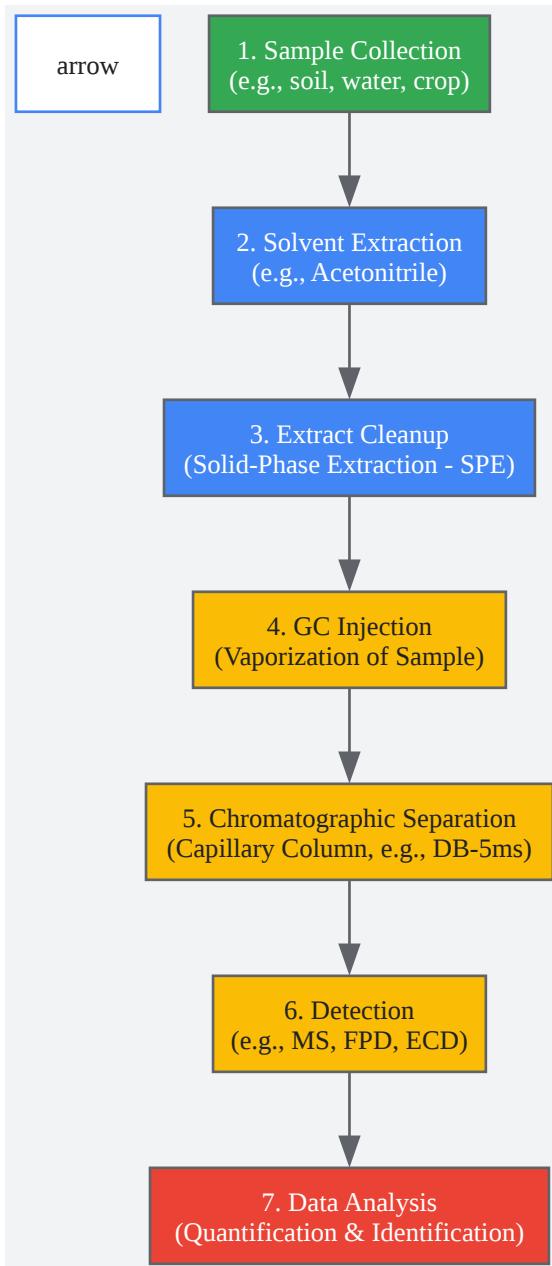
Mechanism of Action: Acetylcholinesterase Inhibition

Di-Syston, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[4][5] AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh). By

phosphorylating the active site of AChE, Di-Syston renders the enzyme non-functional.[4][7] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic nerve receptors (both muscarinic and nicotinic).[4][7] The resulting uncontrolled nerve firing leads to the paralysis and eventual death of the insect.[8]

[Click to download full resolution via product page](#)

Caption: Mechanism of Di-Syston as an acetylcholinesterase inhibitor.


Experimental Protocols & Methodologies

The analysis of Di-Syston in various matrices is crucial for quality control, environmental monitoring, and residue analysis. Several analytical techniques have been developed, including infrared spectroscopy, gas chromatography (GC), and colorimetry.[9]

General Workflow for GC Analysis

Gas chromatography is a powerful and widely used technique for the separation and quantification of organophosphate pesticides like Di-Syston.[10][11] The general workflow

involves sample preparation (extraction and cleanup), injection into the GC system for separation, and detection using a specialized detector.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the analysis of Di-Syston using Gas Chromatography.

Protocol: Determination of Di-Syston by Gas Chromatography-Mass Spectrometry (GC/MS)

This protocol outlines a general procedure for the analysis of organophosphorus pesticides, applicable to Di-Syston, based on established methods such as US EPA 8141B.[\[11\]](#)

1. Objective: To identify and quantify Di-Syston in an environmental or agricultural sample.

2. Instrumentation and Consumables:

- Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Mass Spectrometry (MS) detector.[\[12\]](#)
- Autosampler: For automated, precise injections.[\[11\]](#)
- GC Column: A low-polarity capillary column, such as an Agilent J&W DB-5ms Ultra Inert column (30 m x 0.25 mm x 0.25 μ m), is suitable for separating organophosphorus pesticides. [\[13\]](#)
- Carrier Gas: Helium, high purity.
- Solvents: Acetonitrile, Acetone (pesticide residue grade).
- Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges for sample cleanup.[\[14\]](#)[\[15\]](#)
- Reference Standard: Certified Di-Syston reference material for calibration.

3. Sample Preparation (QuEChERS Method Adaptation):

- Extraction: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil). Add 10 mL of acetonitrile and shake vigorously for 1 minute. This step extracts the pesticides from the sample matrix.[\[14\]](#)
- Salting-Out: Add salts (e.g., NaCl and MgSO₄) to the acetonitrile/sample mixture. This induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.[\[14\]](#)
- Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a clean tube containing a cleanup sorbent (e.g., primary-secondary amine). This step removes interferences like fatty acids and sugars that could affect the GC analysis.[\[14\]](#)

- Final Solution: Centrifuge the sample and transfer the final extract into an autosampler vial for GC/MS analysis.

4. GC/MS Conditions:

- Inlet: Splitless mode. Inlet temperature set to 250°C. Injection volume of 1 μ L.[11]

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 1 minute.

- Ramp 1: Increase to 110°C at 50°C/min.

- Ramp 2: Increase to 190°C at 7°C/min.

- Ramp 3: Increase to 285°C at 12°C/min, hold for 2 minutes.[13] (Note: This is an example program and must be optimized for the specific instrument and column.)

- MS Detector: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, or full scan mode for identification. Monitor characteristic ions for Di-Syston.

5. Calibration and Quantification:

- Prepare a series of calibration standards by diluting the certified Di-Syston reference material in a suitable solvent (e.g., acetone) to cover the expected concentration range of the samples (e.g., 0.1 to 10 μ g/mL).[13]
- Analyze the calibration standards using the same GC/MS method.
- Construct a calibration curve by plotting the peak area against the concentration.
- Quantify the amount of Di-Syston in the prepared samples by comparing their peak areas to the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. Disulfoton - Wikipedia [en.wikipedia.org]
- 5. Disulfoton | C8H19O2PS3 | CID 3118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [physical and chemical properties of Di-Syston]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670778#physical-and-chemical-properties-of-di-syston>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com